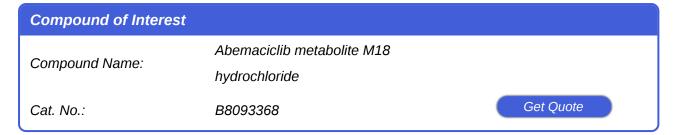


Abemaciclib M18 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Abemaciclib M18 hydrochloride, a principal active metabolite of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this compound.

Chemical Structure and Properties

Abemaciclib M18 hydrochloride, also known as hydroxy-N-desethylabemaciclib, is a significant human metabolite of Abemaciclib. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

- IUPAC Name: [4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride[1]
- Molecular Formula: C25H29ClF2N8O[1]
- CAS Number: 2704316-82-3[1]

Physicochemical Properties:



A compilation of the known and predicted physicochemical properties of Abemaciclib M18 hydrochloride and its parent compound, Abemaciclib, are presented in the table below for comparative analysis.

Property	Abemaciclib M18 Hydrochloride	Abemaciclib (Parent Compound)
Molecular Weight	531.0 g/mol [1]	506.59 g/mol
Appearance	Solid	White to yellow powder[2]
Solubility	Soluble in DMSO and water	Sparingly soluble in ethanol; pH-dependent solubility in water[2]
pKa (Strongest Acidic)	Data not available	10.27 (Predicted)
pKa (Strongest Basic)	Data not available	7.94 (Predicted)
LogP	Data not available	4.25 (Predicted)
Melting Point	Data not available	Data not available

Biological Activity and Signaling Pathway

Abemaciclib and its active metabolites, including M18, are potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are key regulators of the cell cycle.

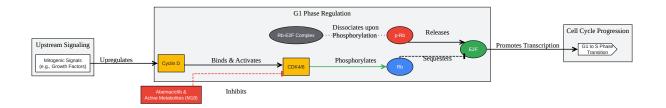
Mechanism of Action

The primary mechanism of action of Abemaciclib and its active metabolites is the inhibition of the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Abemaciclib and its metabolites maintain Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation.

Signaling Pathway



The following diagram illustrates the canonical CDK4/6-Cyclin D-Rb signaling pathway and the point of inhibition by Abemaciclib and its active metabolites.



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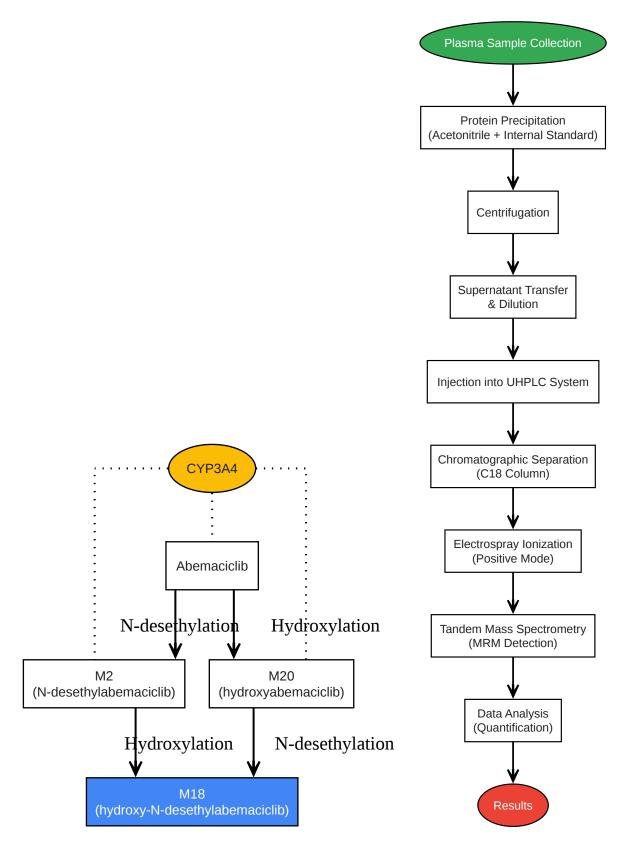
Caption: The CDK4/6-Cyclin D-Rb Signaling Pathway and Inhibition by Abemaciclib.

Biotransformation of Abemaciclib to M18

Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) being the most significant in terms of plasma exposure and biological activity. M18 is formed through the hydroxylation of M2 or the N-desethylation of M20, both of which are mediated by CYP3A4.

The following diagram illustrates the metabolic pathway leading to the formation of M18.





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- To cite this document: BenchChem. [Abemaciclib M18 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093368#abemaciclib-m18-hydrochloride-chemical-structure-and-properties]

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